N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide

CB1 receptor agonism functional activity cAMP inhibition assay

N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide, commonly designated ADBICA (also ADB-PICA), is a synthetic cannabinoid receptor agonist (SCRA) belonging to the aminoalkylindole-3-carboxamide class. It was first identified in illicit synthetic cannabis products in Japan in 2013 and was not previously reported in the scientific literature prior to that detection.

Molecular Formula C20H29N3O2
Molecular Weight 343.5 g/mol
CAS No. 1445583-48-1
Cat. No. B591312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide
CAS1445583-48-1
SynonymsADBICA;  N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indole-3-carboxamide
Molecular FormulaC20H29N3O2
Molecular Weight343.5 g/mol
Structural Identifiers
SMILESCCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C(=O)N)C(C)(C)C
InChIInChI=1S/C20H29N3O2/c1-5-6-9-12-23-13-15(14-10-7-8-11-16(14)23)19(25)22-17(18(21)24)20(2,3)4/h7-8,10-11,13,17H,5-6,9,12H2,1-4H3,(H2,21,24)(H,22,25)
InChIKeyIXUYMXAKKYWKRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in methanol

N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide (ADBICA; CAS 1445583-48-1): Procurement-Relevant Identity and Pharmacological Class


N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide, commonly designated ADBICA (also ADB-PICA), is a synthetic cannabinoid receptor agonist (SCRA) belonging to the aminoalkylindole-3-carboxamide class [1]. It was first identified in illicit synthetic cannabis products in Japan in 2013 [2] and was not previously reported in the scientific literature prior to that detection. The compound features an indole core with a pentyl chain at the N1 position and a tert-leucinamide (1-amino-3,3-dimethyl-1-oxobutan-2-yl) side chain at the 3-carboxamide position [1]. Its molecular formula is C20H29N3O2 (MW = 343.46 g/mol). ADBICA is a racemic mixture whose cannabimimetic activity, based on structurally related compounds disclosed in Pfizer patent WO 2009/106980, is attributed exclusively to the (S)-enantiomer [1]. It acts as a high-potency full agonist at both human CB1 and CB2 cannabinoid receptors and is scheduled as a controlled substance in multiple jurisdictions [1][2].

Why Indole-3-Carboxamide Synthetic Cannabinoids Cannot Be Interchanged: Structural Determinants of Differential Pharmacology for ADBICA (CAS 1445583-48-1)


Within the indole- and indazole-3-carboxamide SCRA class, minor structural variations produce large-magnitude differences in receptor potency, in vivo efficacy, and metabolic fate that preclude reliable generic substitution. The exchange of an indole for an indazole core (ADBICA vs. ADB-PINACA), the addition of a 5-fluoro substituent on the pentyl chain (ADBICA vs. 5F-ADBICA), or the replacement of the tert-leucinamide side chain with a valinamide (ADBICA vs. AB-PICA) each generate compounds with distinct CB1/CB2 selectivity profiles, functional activities, and pharmacokinetic properties [1][2]. Critically, for the tert-leucinate indole-3-carboxamides, stereochemistry at the amino acid-derived side chain is not chromatographically resolved in many commercial preparations, yet only the (S)-enantiomer is pharmacologically active [1]. These structure-activity relationships mean that a user cannot assume that any indole-3-carboxamide or even any ADB-series compound will behave identically in receptor activation assays, in vivo behavioral models, or metabolic stability studies. The quantitative evidence below demonstrates exactly where ADBICA diverges from its closest analogs in ways that directly impact experimental design, analytical reference standard selection, and forensic method development.

ADBICA (CAS 1445583-48-1) Quantitative Differentiation Evidence: Comparator-Anchored Potency, In Vivo Behavioral Selectivity, and Physicochemical Profile


CB1 Functional Potency vs. Indazole Analog ADB-PINACA: 16-Fold Lower In Vitro Potency at Human CB1 Receptors

In a direct head-to-head comparison using the same assay platform, ADBICA exhibits 16-fold lower functional potency at human CB1 receptors than its indazole-core analog ADB-PINACA. ADBICA produced an EC50 of 0.38 nM with 97.4% maximal efficacy relative to CP 55,940, whereas ADB-PINACA achieved an EC50 of 0.024 nM with 99.6% maximal efficacy [1]. This quantitative difference, measured via inhibition of adenylyl cyclase (cAMP) in CHO cells expressing recombinant human CB1 receptors, demonstrates that replacement of the indole core with an indazole (ADBICA → ADB-PINACA) produces a 15.8-fold gain in functional potency, consistent with the broader class observation that indazole-3-carboxamides are generally more potent CB1 agonists than their indole counterparts [1][2].

CB1 receptor agonism functional activity cAMP inhibition assay indole vs indazole core

In Vivo Drug Discrimination ED50: ADBICA is 5.3-Fold More Potent Than ADB-PINACA Despite Lower In Vitro CB1 Potency

Despite being 16-fold less potent at CB1 receptors in vitro, ADBICA demonstrates 5.3-fold greater in vivo potency than ADB-PINACA in a rat drug discrimination assay. In rats trained to discriminate 3 mg/kg Δ9-THC from vehicle, ADBICA fully substituted for Δ9-THC with an ED50 of 0.11 mg/kg (95% CI: 0.001–2.75 mg/kg), compared to ADB-PINACA's ED50 of 0.58 mg/kg (95% CI: 0.05–6.33 mg/kg) [1]. The reference cannabinoid Δ9-THC exhibited an ED50 of 1.15 mg/kg, meaning ADBICA was approximately 10.5-fold more potent than Δ9-THC in producing THC-like discriminative stimulus effects. This in vitro-to-in vivo potency inversion relative to ADB-PINACA indicates that ADBICA possesses superior blood-brain barrier penetration, higher unbound brain concentrations, or more favorable pharmacokinetic properties that amplify its central effects beyond what would be predicted from receptor-level potency alone [1].

drug discrimination in vivo pharmacology Δ9-THC substitution behavioral pharmacology abuse liability

CB1/CB2 Selectivity Ratio: ADBICA Exhibits 1.6-Fold Greater CB1 Selectivity Than 5F-ADBICA

In the fluorometric membrane potential assay (FLIPR) conducted by Banister et al. (2015), ADBICA demonstrated a CB2/CB1 EC50 ratio of 2.6 (CB1 EC50 = 0.69 nM; CB2 EC50 = 1.8 nM), indicating a moderate preference for CB1 over CB2 activation [1]. In contrast, its 5-fluoro analog 5F-ADBICA exhibited a CB2/CB1 ratio of 1.6 (CB1 EC50 = 0.77 nM; CB2 EC50 = 1.2 nM), representing a less selective profile [2]. This means ADBICA is approximately 1.6-fold more CB1-selective than 5F-ADBICA. Both compounds retain stronger CB1 selectivity than AB-PINACA (CB2/CB1 ratio ~0.5; i.e., CB2-preferring with CB1 EC50 = 1.2 nM, CB2 EC50 = 2.5 nM in a separate assay), but are less CB1-selective than ADB-PINACA (CB2/CB1 ratio ~1.7) measured in the same FLIPR platform [1][3].

CB2 receptor receptor selectivity cannabinoid receptor profiling fluorinated analog comparison

Locomotor Activity ED50 vs. ADB-PINACA: ADBICA is 3.5-Fold Less Potent at Depressing Spontaneous Locomotion in Mice

In a direct head-to-head comparison of locomotor depressant effects in mice, ADBICA produced an ED50 of 1.07 mg/kg (95% CI: 0.04–32 mg/kg), while ADB-PINACA was 3.5-fold more potent with an ED50 of 0.31 mg/kg (95% CI: 0.07–1.5 mg/kg) [1]. This dissociation between drug discrimination potency (where ADBICA is more potent) and locomotor depressant potency (where ADB-PINACA is more potent) reveals a functionally meaningful divergence in the in vivo pharmacological profiles of these two closely related SCs. ADBICA's locomotor depressant effects following doses of 0.5, 1, and 2.5 mg/kg were time-dependent, with peak depression occurring within 20 minutes and duration ranging from 30 to 70 minutes, whereas ADB-PINACA at 0.25, 0.5, and 1 mg/kg produced depression lasting 30–60 minutes [1]. The reference Δ9-THC produced locomotor depression with an ED50 of 12.99 mg/kg, meaning ADBICA is approximately 12-fold more potent than Δ9-THC in this endpoint [1].

locomotor activity behavioral depression in vivo potency ratio mouse model

Lipophilicity (LogD7.4) vs. 5-Fluoro Analog: ADBICA is 11.7-Fold More Lipophilic, Predicting Greater Tissue Distribution and Blood-Brain Barrier Penetration

ADBICA has a calculated LogD at pH 7.4 of 4.28 (ACD/Labs), which is 1.07 log units higher than its 5-fluoro analog 5F-ADBICA (LogD7.4 = 3.21) . This corresponds to an approximately 11.7-fold greater octanol-water partition coefficient for the neutral form. The higher lipophilicity of ADBICA is consistent with its in vivo potency inversion relative to ADB-PINACA in drug discrimination assays: greater LogD generally predicts enhanced passive membrane permeability and blood-brain barrier penetration, which may partly explain why ADBICA's in vivo central effects exceed those predicted from its receptor-level potency [1]. Additionally, ADBICA's LogD of 4.28 falls above the typical optimal range for orally bioavailable drugs (LogD 2–3) but is characteristic of highly lipophilic SCRAs that accumulate in lipid-rich tissues and exhibit prolonged detection windows for metabolites in urine [1]. The corresponding bioconcentration factor (BCF) of 1061 at pH 7.4 further indicates substantial potential for bioaccumulation relative to 5F-ADBICA (BCF = 163) .

lipophilicity LogD physicochemical properties blood-brain barrier tissue distribution

Evidence-Anchored Application Scenarios for ADBICA (CAS 1445583-48-1) in Forensic, Pharmacological, and Analytical Research Settings


Forensic Urinalysis Reference Standard for Differentiating Indole- vs. Indazole-Based SCRA Intake via Metabolite Profiling

ADBICA produces distinct Phase I metabolites—including N-(4-hydroxypentyl) and N-pentanoic acid derivatives—that differ from the metabolic signatures of its indazole analog ADB-PINACA [1]. Because ADBICA has a logD7.4 of 4.28 and predicted high protein binding consistent with the broader tert-leucinate SCRA class (88.9–99.5% across indole/indazole SCRAs), parent compound detection windows in urine are short, necessitating targeted metabolite monitoring [2]. Forensic toxicology laboratories requiring certified reference standards for ADBICA and its specific metabolites to develop and validate LC-MS/MS methods will find that generic substitution with ADB-PINACA or 5F-ADBICA metabolite standards is analytically invalid due to non-overlapping mass transitions and chromatographic retention times. The evidence from Section 3 establishes that ADBICA's distinct LogD (4.28 vs. 3.21 for 5F-ADBICA) predicts different extraction efficiencies across common sample preparation protocols, making compound-specific method optimization essential .

In Vivo Behavioral Pharmacology Studies Requiring a Moderate-Potency Indole-Based CB1 Full Agonist with Slower Locomotor Depression Onset

For preclinical behavioral studies where rapid-onset intense locomotor suppression would confound cognitive or motivational endpoints, ADBICA's locomotor ED50 of 1.07 mg/kg and gradual dose-response separation from drug discrimination effects provide a more experimentally tractable profile than ADB-PINACA (LA ED50 = 0.31 mg/kg), which produces locomotor depression at doses overlapping with its discriminative stimulus ED50 [1]. ADBICA's 3.5-fold lower locomotor depressant potency relative to ADB-PINACA allows researchers to achieve robust THC-like discriminative stimulus effects (ED50 = 0.11 mg/kg) with less motor impairment, enabling cleaner interpretation of assays measuring cognitive disruption, conditioned place preference, or intracranial self-stimulation thresholds [1]. Furthermore, ADBICA's ~12-fold greater potency than Δ9-THC in both drug discrimination and locomotor depression endpoints makes it suitable for studies requiring potent CB1 activation without the pharmacokinetic variability associated with Δ9-THC's first-pass metabolism.

CB1/CB2 Selectivity Profiling Studies Comparing Indole- vs. Indazole-Core tert-Leucinate Cannabinoids

ADBICA occupies a specific position in the CB1/CB2 selectivity landscape that makes it valuable for structure-selectivity relationship studies. With a CB2/CB1 EC50 ratio of 2.6 (FLIPR assay), ADBICA is measurably more CB1-selective than its 5-fluoro analog 5F-ADBICA (ratio = 1.6) and its indazole counterpart ADB-PINACA (ratio = 1.7) [1][2]. When compared to the valinamide indole analog AB-PICA (CB1 EC50 = 12 nM, approximately equipotent at CB2), ADBICA's tert-leucinamide side chain confers over 17-fold greater CB1 potency and a fundamentally different selectivity signature . This positions ADBICA as the indole, tert-leucinate reference compound within a panel that systematically varies core heterocycle (indole vs. indazole), side chain (valinate vs. tert-leucinate), and terminal substitution (pentyl vs. 5-fluoropentyl) for mapping CB receptor structure-activity relationships.

Quote Request

Request a Quote for N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.